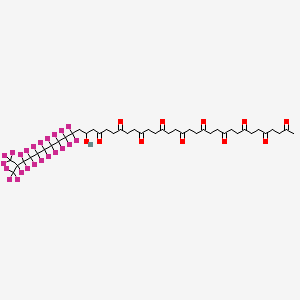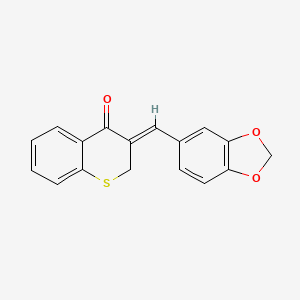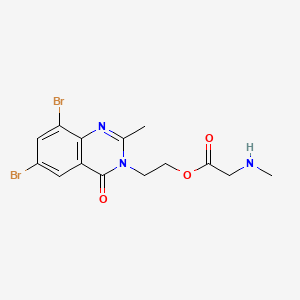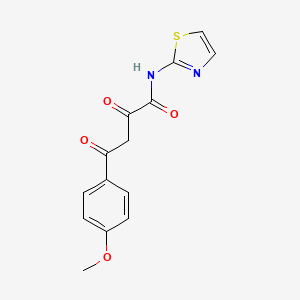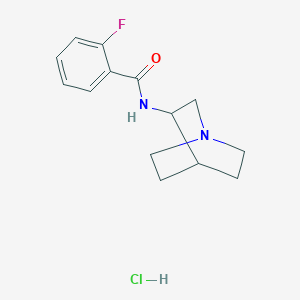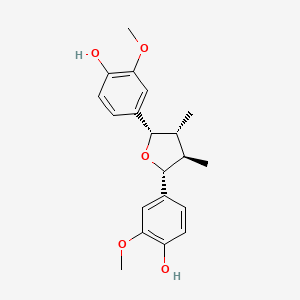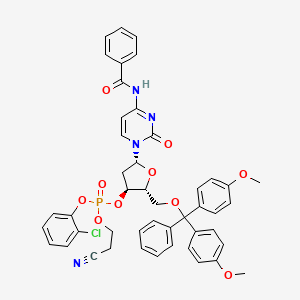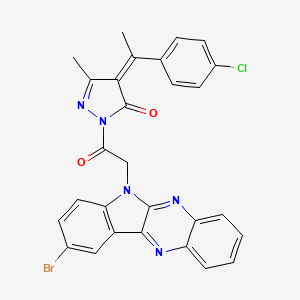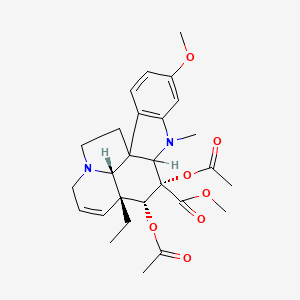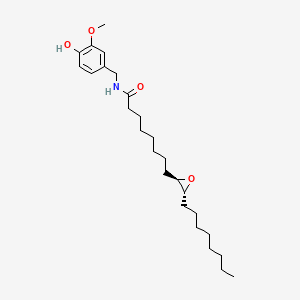
epsilon-Lysine-pentetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epsilon-Lysine-pentetate is a compound that belongs to the family of polyamino acids. It is composed of multiple lysine residues linked together through amide bonds. This compound is known for its excellent antimicrobial properties, making it valuable in various industries, including food preservation and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epsilon-Lysine-pentetate can be synthesized through several methods, including solid-phase synthesis and ring-opening polymerization. These methods involve the protection and deprotection of functional groups to ensure the correct formation of amide bonds between lysine residues .
Industrial Production Methods
Microbial fermentation is the most common method for the industrial production of this compound. This method is preferred due to its economic efficiency and environmental friendliness. Microorganisms, particularly those from the genus Streptomyces, are used to produce this compound through fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
Epsilon-Lysine-pentetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield primary amines .
Wissenschaftliche Forschungsanwendungen
Epsilon-Lysine-pentetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations.
Industry: Applied in food preservation to prevent microbial growth
Wirkmechanismus
The antimicrobial activity of epsilon-Lysine-pentetate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly-L-lysine: Another polyamino acid with similar antimicrobial properties.
Lysine-based dendrimers: Branched polymers with multiple lysine residues.
Uniqueness
Epsilon-Lysine-pentetate is unique due to its specific structure, which allows for strong antimicrobial activity while being biodegradable and non-toxic. This makes it particularly valuable in applications where safety and environmental impact are important considerations .
Eigenschaften
CAS-Nummer |
163488-51-5 |
|---|---|
Molekularformel |
C20H35N5O11 |
Molekulargewicht |
521.5 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H35N5O11/c21-14(20(35)36)3-1-2-4-22-15(26)9-24(11-17(29)30)7-5-23(10-16(27)28)6-8-25(12-18(31)32)13-19(33)34/h14H,1-13,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t14-/m0/s1 |
InChI-Schlüssel |
JGTYOCAAPPCXHS-AWEZNQCLSA-N |
Isomerische SMILES |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


